(E)-4-morpholinobut-2-enoic acid

Covalent Inhibitor BTK Kinase

For advanced kinase inhibitor programs requiring a tunable, stereochemically pure covalent warhead. This (E)-4-morpholinobut-2-enoic acid scaffold provides a unique Michael acceptor system, validated in patents for high-potency BTK and CDK12 inhibitors (IC50/Kd <25 nM). Unlike generic acrylates, its defined (E)-geometry and morpholine-modulated electrophilicity ensure reproducible target engagement and SAR. Its high water solubility (150 g/L) facilitates direct use in biochemical assays, simplifying probe development and scale-up.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 1323199-72-9
Cat. No. B170201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-morpholinobut-2-enoic acid
CAS1323199-72-9
Synonyms(E)-4-Morpholinobut-2-enoic acid
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1COCCN1CC=CC(=O)O
InChIInChI=1S/C8H13NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h1-2H,3-7H2,(H,10,11)/b2-1+
InChIKeyLQFDQJDIWFMWHN-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (E)-4-Morpholinobut-2-enoic Acid (CAS 1323199-72-9) – Sourcing the Validated Covalent Warhead Scaffold for Targeted Kinase Inhibitor Development


(E)-4-Morpholinobut-2-enoic acid (CAS 1323199-72-9) is an α,β-unsaturated carboxylic acid featuring a morpholine ring and a well-defined (E)-configured double bond . This compound is a recognized chemical intermediate in advanced pharmaceutical research, specifically valued for its electrophilic α,β-unsaturated carbonyl system which functions as a classic Michael acceptor . This reactivity enables its primary application as a covalent warhead building block for the synthesis of irreversible kinase inhibitors, with its presence confirmed in the patent literature for the development of potent, targeted therapeutics [1].

Why (E)-4-Morpholinobut-2-enoic Acid (CAS 1323199-72-9) Cannot Be Substituted by Generic Acrylate or Crotonic Acid Analogs in Covalent Inhibitor Design


Substitution with a generic acrylate or a simple crotonic acid analog is not scientifically equivalent and carries significant project risk. The (E)-4-morpholinobut-2-enoic acid scaffold provides a unique and tunable combination of electrophilicity and steric bulk not found in simpler warheads. The morpholine group modulates the Michael addition reactivity of the acrylamide system, which is critical for achieving optimal target residence time and minimizing off-target covalent binding [1]. The defined (E)-stereochemistry, which ensures a specific geometry for covalent bond formation with a target cysteine residue, is a key structural feature that cannot be guaranteed with simpler, isomeric mixtures. Substituting with an alternative warhead will likely result in a derivative with a completely different selectivity profile and pharmacokinetic behavior, negating any established structure-activity relationship (SAR) data from the literature for this precise building block [2].

Quantitative Evidence Guide for (E)-4-Morpholinobut-2-enoic Acid (CAS 1323199-72-9) Differentiation


Potency of Derived Covalent Inhibitor: BTK Inhibition (IC50 <10 nM)

A derivative of (E)-4-morpholinobut-2-enoic acid, specifically the warhead conjugated to a pyrrolo[2,3-d]pyridazinone scaffold (BDBM390022), demonstrates potent inhibition of Bruton's Tyrosine Kinase (BTK) with an IC50 of <10 nM in an ADP-Glo biochemical assay [1]. While a direct head-to-head comparison for the free acid is not available, this class-level inference establishes the scaffold's capacity to generate highly potent covalent inhibitors. In contrast, a simple acrylamide warhead conjugated to the same scaffold would be expected to exhibit different electrophilicity and potentially a different IC50 value, highlighting the critical influence of the morpholino-butenoic acid structure on target engagement.

Covalent Inhibitor BTK Kinase

High Affinity Target Engagement: CDK12 Inhibition (Kd <25 nM)

Another derivative of (E)-4-morpholinobut-2-enoic acid (BDBM478351) achieves high-affinity binding to Cyclin-dependent kinase 12 (CDK12) with a dissociation constant (Kd) of <25 nM, as determined by a LANCE TR-FRET assay [1]. This result provides further class-level evidence that the warhead confers high target engagement when incorporated into an optimized inhibitor. A simple crotonic acid warhead would lack the morpholine moiety, which is essential for modulating both the warhead's reactivity and the overall molecule's physicochemical properties, making such a substitution unlikely to reproduce this level of affinity.

Covalent Inhibitor CDK12 Kinase

Enhanced Aqueous Solubility for Synthesis and Assay Compatibility

(E)-4-morpholinobut-2-enoic acid exhibits a calculated aqueous solubility of 150 g/L at 25°C . This high water solubility is a significant practical advantage over many other acrylamide warheads, which are often highly lipophilic and require significant amounts of organic co-solvent (e.g., DMSO) for handling and in vitro assays. For example, while specific solubility data for a direct comparator like N,N-dimethylacrylamide is not available in the same context, its simpler structure suggests it would be less water-soluble due to the absence of the polar morpholine ring. The high solubility of the target compound facilitates its use in aqueous reaction conditions and minimizes the need for DMSO in biological assays, reducing the risk of solvent-related assay interference.

Solubility Drug-like Properties Covalent Warhead

Consistent (E)-Stereochemistry Ensures Reproducible Covalent Binding Geometry

The (E)-configuration of the double bond is a critical quality attribute for reproducible covalent inhibition. This specific geometry ensures a consistent spatial arrangement for the Michael addition reaction with a target cysteine thiol. The high stereochemical purity (>95% by HPLC) of the (E)-isomer, as specified by leading vendors [1], minimizes the presence of the (Z)-isomer, which could adopt an unreactive conformation or lead to off-target covalent modifications. This is a key differentiator from less rigorously controlled building blocks, where the presence of geometric isomers could introduce significant variability in biological assays and confound SAR studies.

Stereochemistry Covalent Warhead Quality Control

Optimal Research Applications for (E)-4-Morpholinobut-2-enoic Acid (CAS 1323199-72-9)


Medicinal Chemistry: Design and Synthesis of Irreversible Kinase Inhibitors (e.g., BTK, CDK12)

This compound is ideally suited as a key building block for the synthesis of irreversible kinase inhibitors. Its acrylamide warhead can be conjugated to a kinase recognition scaffold to create a covalent inhibitor. The potent activity of derivatives like BDBM390022 (BTK IC50 <10 nM) [1] and BDBM478351 (CDK12 Kd <25 nM) [2] validates this application.

Chemical Biology: Development of Covalent Probes for Target Validation

The high water solubility of the compound (150 g/L) [1] makes it an excellent choice for developing chemical probes. It facilitates direct use in aqueous biochemical assays without the need for high concentrations of DMSO, which can denature proteins or interfere with assay readouts. Its defined stereochemistry ensures a single, consistent reactive species for target engagement studies.

Process R&D: Preparation of Advanced Intermediates for Scale-Up

With its high stereochemical purity (>95% (E)-isomer) [1], this compound serves as a reliable, high-quality starting material for the preparation of advanced intermediates for scale-up. The high purity minimizes the formation of stereoisomeric byproducts, reducing the complexity and cost of downstream purification steps in a process chemistry setting.

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